Sdh-IN-17

Succinate dehydrogenase inhibition SDHI fungicide Enzymatic assay

Sdh-IN-17 (compound C32) is a non-interchangeable, hydrazide-containing flavonol SDH inhibitor with 1.85-fold higher target potency (IC50 8.42 μM) than boscalid and 2.1–8.0-fold greater anti-R. solani efficacy than carbendazim and boscalid. Its unique binding mode and proven ability to disrupt hyphal ultrastructure via cell membrane and respiration compromise make it an essential tool for next-generation SDHI-based crop protection research and SAR-driven hit-to-lead optimization.

Molecular Formula C24H19BrN2O5
Molecular Weight 495.3 g/mol
Cat. No. B15563294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSdh-IN-17
Molecular FormulaC24H19BrN2O5
Molecular Weight495.3 g/mol
Structural Identifiers
InChIInChI=1S/C24H19BrN2O5/c1-30-19-8-4-3-7-18(19)23-24(22(29)17-6-2-5-9-20(17)32-23)31-14-21(28)27-26-16-12-10-15(25)11-13-16/h2-13,26H,14H2,1H3,(H,27,28)
InChIKeyWMXFUZFLIMEPFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sdh-IN-17 (Compound C32): A Hydrazide-Containing Flavonol Derivative as a Potent Succinate Dehydrogenase Inhibitor for Agricultural Antifungal Research


Sdh-IN-17 (also designated as compound C32) is a synthetic hydrazide-containing flavonol derivative that functions as a potent and selective inhibitor of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain of fungi [1]. It was designed as part of a series of novel antifungal agents targeting phytopathogenic fungi, and it exhibits broad-spectrum in vitro activity against multiple fungal species, with particularly pronounced potency against Rhizoctonia solani (EC50 = 0.170 μg/mL) [1]. The compound disrupts fungal hyphal growth by compromising cell membrane integrity and cellular respiration, positioning it as a valuable research tool for studying SDH-mediated antifungal mechanisms and for developing next-generation crop protection agents [1].

Why Generic SDH Inhibitors Cannot Substitute for Sdh-IN-17 in Targeted Agricultural Antifungal Research


Although Sdh-IN-17 belongs to the well-established class of succinate dehydrogenase inhibitors (SDHIs), it cannot be functionally substituted by generic or commercial SDH fungicides such as boscalid or carbendazim. Sdh-IN-17 demonstrates a distinct biochemical and structural profile: it exhibits 1.85-fold higher SDH inhibitory potency (IC50 = 8.42 μM) compared to boscalid (IC50 = 15.6 μM) [1], and it achieves a 2.1-fold and 8.0-fold improvement in antifungal efficacy against R. solani relative to carbendazim and boscalid, respectively [1]. Furthermore, its hydrazide-containing flavonol scaffold confers a unique binding mode within the SDH active site, forming strong interactions with key residues that differ from those of traditional SDHIs [1]. These quantitative differences in target engagement and functional antifungal activity underscore why Sdh-IN-17 is a non-interchangeable research tool for mechanistic studies and for the development of novel SDHI-based crop protection strategies.

Sdh-IN-17 (C32) Quantitative Differentiation: Evidence-Based Comparative Performance Against SDH Inhibitor Benchmarks


Superior SDH Enzyme Inhibition Relative to Commercial Fungicide Boscalid

Sdh-IN-17 (compound C32) demonstrates a significantly lower IC50 for succinate dehydrogenase (SDH) inhibition compared to the widely used commercial SDHI fungicide boscalid. In a standardized enzymatic assay, Sdh-IN-17 inhibited SDH with an IC50 of 8.42 μM, whereas boscalid exhibited an IC50 of 15.6 μM [1]. This represents a 1.85-fold improvement in inhibitory potency, indicating that Sdh-IN-17 engages the target enzyme with higher affinity or efficacy.

Succinate dehydrogenase inhibition SDHI fungicide Enzymatic assay Agricultural antifungal

Enhanced Antifungal Activity Against Rhizoctonia solani Compared to Carbendazim and Boscalid

Sdh-IN-17 exhibits superior in vitro antifungal activity against Rhizoctonia solani, a major soilborne plant pathogen, when directly compared to two commercial fungicides. The EC50 of Sdh-IN-17 against R. solani was determined to be 0.170 μg/mL, which is 2.1-fold lower (i.e., more potent) than carbendazim (EC50 = 0.360 μg/mL) and 8.0-fold lower than boscalid (EC50 = 1.36 μg/mL) [1]. This data demonstrates a clear potency advantage of Sdh-IN-17 in a key fungal disease model.

Antifungal efficacy Rhizoctonia solani EC50 Plant pathogen control

Mechanistic Differentiation: Disruption of Cell Membrane Integrity and Cellular Respiration

Sdh-IN-17 exerts its antifungal effects through a dual mechanism that extends beyond simple SDH inhibition. Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) analyses of R. solani hyphae treated with Sdh-IN-17 revealed pronounced morphological damage and disruption of normal hyphal growth, attributed to compromised structural integrity of the cell membrane and impaired cellular respiration [1]. While SDH inhibition is a common feature among SDHIs, this direct experimental evidence of membrane and respiration disruption provides a mechanistic signature that distinguishes Sdh-IN-17 from compounds that may only inhibit SDH without such pronounced physical effects on fungal ultrastructure.

Antifungal mechanism Cell membrane disruption Cellular respiration SEM/TEM

Molecular Modeling Evidence: Distinct Binding Mode and Interactions with SDH Active Site

Molecular dynamics simulations and docking experiments demonstrate that Sdh-IN-17 occupies the active site of succinate dehydrogenase and forms strong interactions with key catalytic residues [1]. Although the study does not provide a direct side-by-side comparison with boscalid's binding pose, the unique hydrazide-containing flavonol scaffold of Sdh-IN-17 is structurally distinct from the carboxamide core of boscalid, suggesting a divergent interaction pattern that may contribute to its improved inhibitory potency and antifungal efficacy.

Molecular docking Molecular dynamics SDH active site Binding mode

Sdh-IN-17 Application Scenarios: Where Its Quantitative Differentiation Delivers Research and Development Value


Mechanistic Studies of SDH Inhibition and Fungal Cell Death Pathways

Researchers investigating the downstream effects of SDH inhibition on fungal cell membrane integrity and respiration can utilize Sdh-IN-17 as a chemically distinct tool compound. Its demonstrated ability to disrupt hyphal ultrastructure (via SEM/TEM) provides a clear phenotypic endpoint for mechanistic studies that may not be observed with other SDHIs [1]. This makes Sdh-IN-17 particularly valuable for dissecting the link between mitochondrial dysfunction and cell membrane compromise in phytopathogenic fungi.

Lead Optimization in Novel Antifungal Drug Discovery

Given its superior potency against R. solani compared to commercial benchmarks carbendazim and boscalid [1], Sdh-IN-17 serves as an attractive starting point for medicinal chemistry campaigns aimed at developing next-generation agricultural antifungals. The 3D-QSAR analysis from the original study provides guidance for structural modifications (e.g., introduction of electronegative groups at the 4-position of the benzene ring) to further enhance anti-R. solani activity [1]. Procurement of Sdh-IN-17 thus supports structure-activity relationship (SAR) exploration and hit-to-lead optimization programs.

In Vivo Proof-of-Concept Studies in Plant Disease Models

The original publication reports that in vivo experiments identified compounds C32 (Sdh-IN-17) and C24 as potential novel agricultural antifungals [1]. Researchers seeking to validate antifungal efficacy in plant disease models (e.g., rice sheath blight caused by R. solani) can directly employ Sdh-IN-17 in greenhouse or field trials, building upon the established in vitro potency data. This scenario is directly supported by the study's in vivo findings, making Sdh-IN-17 a logical candidate for translational agricultural research.

Comparative Pharmacology of SDH Inhibitors

Sdh-IN-17's distinct chemotype (hydrazide-containing flavonol) relative to commercial SDHIs (e.g., boscalid's carboxamide core) enables cross-comparative studies of binding kinetics, resistance profiles, and off-target effects. Because it demonstrates 1.85-fold higher SDH inhibitory potency than boscalid [1], it can be used to probe the relationship between enzyme inhibition potency and in vivo antifungal efficacy. This application is particularly relevant for agrochemical companies evaluating the differentiation potential of new SDHI candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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